7-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
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Description
The compound appears to contain a benzotriazole moiety, which is a heterocyclic compound with the chemical formula C6H5N3 . Benzotriazole has a variety of uses, for instance, as a corrosion inhibitor for copper .
Molecular Structure Analysis
The benzotriazole moiety features two fused rings. Its five-membered ring can in principle exist as tautomers .Chemical Reactions Analysis
Benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor . It also reacts with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals .Physical and Chemical Properties Analysis
Benzotriazole is a white-to-light tan solid with a melting point of 100 °C and a boiling point of 350 °C . It is soluble in water .Safety and Hazards
Properties
IUPAC Name |
9-[3-(benzotriazol-1-yl)propanoyl]-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-20-11-17(25-16(20)24)8-4-9-21(12-17)15(23)7-10-22-14-6-3-2-5-13(14)18-19-22/h2-3,5-6H,4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODKXXPWUUVRHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCN(C2)C(=O)CCN3C4=CC=CC=C4N=N3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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